molecular formula C13H12N2O2 B14153316 1-Hydroxy-1,3-diphenylurea CAS No. 4949-99-9

1-Hydroxy-1,3-diphenylurea

Katalognummer: B14153316
CAS-Nummer: 4949-99-9
Molekulargewicht: 228.25 g/mol
InChI-Schlüssel: AEPWPONHNWJZFI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-Hydroxy-1,3-diphenylurea is an organic compound with the molecular formula C₁₃H₁₂N₂O₂ It is a derivative of diphenylurea, characterized by the presence of a hydroxyl group attached to the urea moiety

Vorbereitungsmethoden

The synthesis of 1-Hydroxy-1,3-diphenylurea can be achieved through several routes. One common method involves the reaction of diphenylurea with hydroxylating agents under controlled conditions. For instance, the reaction of diphenylurea with hydrogen peroxide in the presence of a catalyst can yield this compound. Industrial production methods often involve optimizing reaction conditions to maximize yield and purity, such as adjusting temperature, pressure, and the concentration of reactants .

Analyse Chemischer Reaktionen

1-Hydroxy-1,3-diphenylurea undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding carbonyl compounds.

    Reduction: The compound can be reduced to form diphenylurea.

    Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions.

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

The mechanism of action of 1-Hydroxy-1,3-diphenylurea involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the activity of certain enzymes by binding to their active sites. This inhibition can disrupt critical biological pathways, leading to the desired therapeutic effects. The compound’s ability to interact with multiple targets makes it a versatile agent in medicinal chemistry .

Vergleich Mit ähnlichen Verbindungen

1-Hydroxy-1,3-diphenylurea can be compared with other similar compounds, such as:

The presence of the hydroxyl group in this compound imparts unique properties, making it distinct from its analogs and expanding its range of applications.

Eigenschaften

CAS-Nummer

4949-99-9

Molekularformel

C13H12N2O2

Molekulargewicht

228.25 g/mol

IUPAC-Name

1-hydroxy-1,3-diphenylurea

InChI

InChI=1S/C13H12N2O2/c16-13(14-11-7-3-1-4-8-11)15(17)12-9-5-2-6-10-12/h1-10,17H,(H,14,16)

InChI-Schlüssel

AEPWPONHNWJZFI-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C(C=C1)NC(=O)N(C2=CC=CC=C2)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.